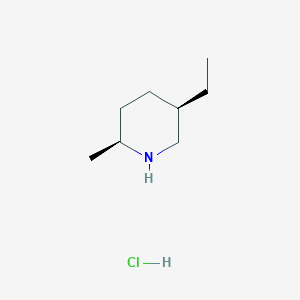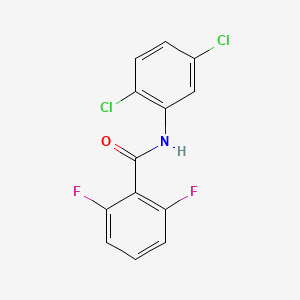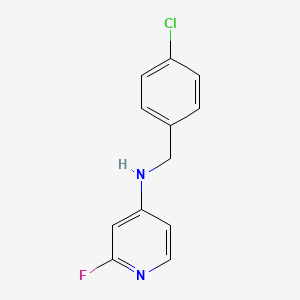
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is a compound that features a tert-butoxycarbonyl-protected amine group attached to a dodecyl chain, which is further linked to a methanesulfonothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Attachment of the dodecyl chain: The protected amine is then reacted with a dodecyl halide (e.g., dodecyl bromide) under basic conditions to form the dodecyl amine derivative.
Formation of the methanesulfonothioate group: The dodecyl amine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate can undergo various chemical reactions, including:
Substitution reactions: The methanesulfonothioate group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Deprotection reactions: Common reagents include strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Applications De Recherche Scientifique
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological studies: The compound can be used to study the effects of methanesulfonothioate derivatives on biological systems.
Medicinal chemistry: It may be used in the development of new drugs or drug delivery systems.
Industrial applications: The compound can be used in the preparation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate involves the interaction of its functional groups with molecular targets. The methanesulfonothioate group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(12-Amino)dodecyl methanesulfonothioate: This compound lacks the tert-butoxycarbonyl protecting group and is more reactive due to the free amine group.
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonate: This compound has a methanesulfonate group instead of a methanesulfonothioate group, which affects its reactivity and applications.
Uniqueness
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a methanesulfonothioate group. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C18H37NO4S2 |
|---|---|
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
tert-butyl N-(12-methylsulfonothioyloxydodecyl)carbamate |
InChI |
InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-22-25(4,21)24/h5-16H2,1-4H3,(H,19,20) |
Clé InChI |
LGVPDCFSQUAHPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCCCCCCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)



![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
